molecular formula C6H7ClF3N3 B1356564 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl CAS No. 1049744-89-9

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl

Cat. No.: B1356564
CAS No.: 1049744-89-9
M. Wt: 213.59 g/mol
InChI Key: LCEPARDLEACIDZ-UHFFFAOYSA-N
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Description

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl, is a chemical compound with the molecular formula C6H6F3N3. It is a derivative of pyridine, featuring a trifluoromethyl group at the 5-position and a hydrazino group at the 2-position. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl, typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 50-70°C. The resulting product is then purified to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl, can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazino group.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the hydrazino group can lead to the formation of pyridine derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines.

Scientific Research Applications

2-Hydrazino-5-(trifluoromethyl)pyridine, HCl, has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be utilized in the study of biological systems and the development of new drugs.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl, exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Hydrazino-4-(trifluoromethyl)pyrimidine

  • 2-Hydrazino-6-(trifluoromethyl)pyridine

Uniqueness: 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl, is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. The presence of the trifluoromethyl group enhances its stability and electronic properties, making it distinct from other hydrazino-substituted pyridines.

Properties

IUPAC Name

[5-(trifluoromethyl)pyridin-2-yl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)4-1-2-5(12-10)11-3-4;/h1-3H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEPARDLEACIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-5-(trifluoromethyl)pyridine (25 g) and hydrazine monohydrate (100%) (100 ml) were added to ethanol (60 ml) and stirred at 100° C. for three hours. The reaction solution was concentrated in vacuo, chloroform and water were added to the residue, the organic layer was separated and dried over anhydrous sodium sulfate. The solvent was exaporated in vacuo and 4N hydrochloric acid ethanol solution was added to the residue to give 5-trifluoromethylpyridin-2-ylhydrazine hydrochloride (15.4 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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